molecular formula C19H16N2O3 B376556 2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE

2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE

Cat. No.: B376556
M. Wt: 320.3g/mol
InChI Key: RQOVVXSJTGXALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with 2-methyl-5-nitrobenzaldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the oxazine ring can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-5-nitro-phenyl)-2,3-dihydro-1H-benzo[d][1,3]oxazine
  • 2-(2-Methyl-5-nitro-phenyl)-2,3-dihydro-1H-pyrrolo[1,2-e][1,3]oxazine
  • 2-(2-Methyl-5-nitro-phenyl)-2,3-dihydro-1H-quinolino[1,2-e][1,3]oxazine

Uniqueness

2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is unique due to its fused naphthalene and oxazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3g/mol

IUPAC Name

2-(2-methyl-5-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C19H16N2O3/c1-13-6-8-15(21(22)23)10-18(13)20-11-17-16-5-3-2-4-14(16)7-9-19(17)24-12-20/h2-10H,11-12H2,1H3

InChI Key

RQOVVXSJTGXALK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC3=C(C=CC4=CC=CC=C34)OC2

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC3=C(C=CC4=CC=CC=C34)OC2

Origin of Product

United States

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